![molecular formula C16H17BrClN B2933940 [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241130-98-1](/img/structure/B2933940.png)
[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2241130-98-1 . It has a molecular weight of 338.67 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the resources I have.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology of Brominated and Chlorinated Compounds
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds, structurally related due to the presence of bromine, have been identified as contaminants in brominated flame retardants and are produced during combustion. They share toxicological profiles similar to chlorinated analogs, affecting hepatic, dermal, and gastrointestinal systems in both animals and humans. The biological effects include enzyme induction and potential for liver and skin toxicity (Mennear & Lee, 1994).
Occurrence and Toxicity of Antimicrobial Triclosan : Triclosan, a chlorinated compound, showcases the environmental persistence and bioaccumulation potential of such molecules. It has been found in various environmental matrices and is known for its antibacterial properties but also raises concerns regarding toxicity toward aquatic organisms and potential for developing resistant bacterial strains (Bedoux et al., 2012).
Synthesis and Application in Chemical Research
- Synthesis of Phosphonic Acid : Phosphonic acid and its derivatives, employed across a range of applications from medicinal chemistry to material science, demonstrate the diverse utility of compounds that can be analogously considered for "[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride" in research applications. Their synthesis methods provide insights into the chemical manipulation and application potential of similar compounds (Sevrain et al., 2017).
Environmental Contamination and Health Effects
- Polychlorinated Biphenyls (PCBs) and Health : PCBs, sharing the halogenation characteristic, illustrate the long-term environmental and health impacts of such compounds. They have been shown to bioaccumulate, leading to adverse effects on the endocrine system and potential carcinogenicity, underscoring the importance of understanding similar impacts for related compounds (Ododo & Wabalo, 2019).
Safety and Hazards
Wirkmechanismus
Target of action
The compound contains a bromophenyl group and a cyclopropyl group, which are common in many bioactive compounds . These groups can interact with various biological targets such as enzymes, receptors, and ion channels. The exact target would depend on the specific spatial arrangement of these groups and other factors.
Mode of action
The mode of action would depend on the specific target. For example, the compound might inhibit an enzyme’s activity, activate a receptor, or modulate ion channel function. The bromophenyl group might form halogen bonds with the target, while the cyclopropyl group could participate in hydrophobic interactions .
Eigenschaften
IUPAC Name |
[2-(2-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGUVKDWXUQWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)
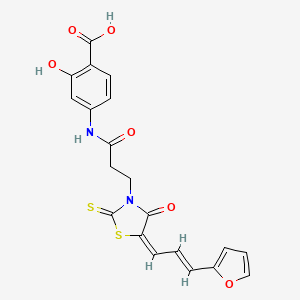


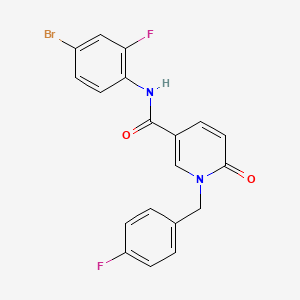
![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)

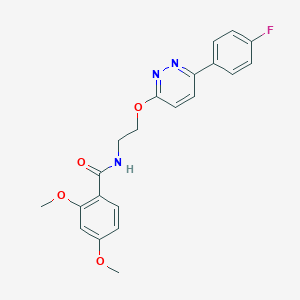
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)
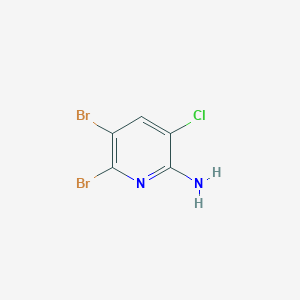
![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)
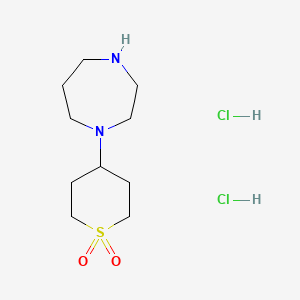
![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)